1-(4-Bromobenzyl)-2-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKUSZEBQMHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromobenzyl 2 Methylpiperidine
Strategies for Installation of the N-(4-Bromobenzyl) Moiety
The formation of the C-N bond between the 2-methylpiperidine (B94953) nitrogen and the 4-bromobenzyl group is a critical step in the synthesis of the target molecule. The two primary strategies to achieve this are direct N-alkylation and reductive amination.
N-alkylation is a direct and widely used method for forming C-N bonds. This approach involves the reaction of the secondary amine of 2-methylpiperidine with a suitable 4-bromobenzyl electrophile, typically 4-bromobenzyl bromide or chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. To facilitate the reaction and neutralize the acid generated, a base is typically required.
Common bases used for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) when a non-protic solvent is employed. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) being common as they can solvate the ions involved without interfering with the reaction. For instance, the synthesis of analogous N-benzyl piperidines often involves reacting the piperidine (B6355638) derivative with the corresponding benzyl (B1604629) halide in the presence of a base. chemicalbook.comnih.gov
Table 1: Representative Conditions for N-Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-Methylpiperidine | 4-Bromobenzyl bromide | K₂CO₃ | DMF | Heat (e.g., 80 °C), 12h nih.gov |
| 2-Methylpiperidine | 4-Bromobenzyl chloride | NaH | THF | 0 °C to room temp. |
| 2-Methylpiperidine | 4-Bromobenzyl bromide | Triethylamine | Acetonitrile | Reflux |
Reductive amination offers an alternative and highly efficient route to N-benzylated piperidines. This one-pot reaction involves two key stages: the initial reaction of 2-methylpiperidine with 4-bromobenzaldehyde (B125591) to form an intermediate iminium ion, followed by the in-situ reduction of this ion to yield the final tertiary amine product. This method avoids the handling of lachrymatory and reactive benzyl halides.
A wide variety of reducing agents and catalytic systems have been developed for this transformation. orientjchem.orgmdpi.com Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, often used in conjunction with an acid catalyst or in a suitable solvent system to facilitate the reduction of the iminium intermediate. redalyc.org Other specialized borohydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are also frequently employed due to their milder nature and selectivity. nih.gov Mechanochemical methods, where reactants are milled together, have also been explored for the reductive amination of aldehydes, including 4-bromobenzaldehyde, with polymers like chitosan, highlighting the versatility of this reaction. chemrxiv.org
Table 2: Selected Reagents for Reductive Amination
| Aldehyde | Amine | Reducing System | Solvent | Key Features |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | 2-Methylpiperidine | NaBH₄ / NaH₂PO₄·H₂O | THF | Efficient reduction under reflux conditions. orientjchem.org |
| 4-Bromobenzaldehyde | 2-Methylpiperidine | NaBH₄ / DOWEX® Resin | THF | High yields at room temperature with easy work-up. redalyc.org |
| 4-Bromobenzaldehyde | 2-Methylpiperidine | NaBH(OAc)₃ | Dichloromethane | Mild conditions, suitable for acid-sensitive substrates. |
| 4-Bromobenzaldehyde | 2-Methylpiperidine | H₂ / Co-based catalyst | Toluene | Heterogeneous catalysis, high pressure/temperature. mdpi.com |
Enantioselective and Diastereoselective Synthesis of the 2-Methylpiperidine Framework
Since the C2 position of the piperidine ring is a stereocenter, controlling its absolute configuration is crucial for applications where specific enantiomers are required. This is typically achieved by synthesizing an enantioenriched 2-methylpiperidine precursor.
A powerful strategy for this is the asymmetric hydrogenation of N-protected 2-methylpyridinium salts. nih.gov Using chiral iridium catalysts, such as those with BI P,N ligands like MeO-BoQPhos, high enantiomeric ratios (er) can be achieved. For example, the hydrogenation of N-benzyl-2-methylpyridinium salts has been shown to produce N-benzyl-2-methylpiperidine with an 82:18 er. nih.gov
Diastereoselective methods are employed to control the relative stereochemistry when other substituents are present on the piperidine ring. For instance, diastereoselective lithiation of an N-Boc protected 2-methylpiperidine, followed by trapping with an electrophile, can install a second substituent at a defined position relative to the methyl group. whiterose.ac.ukrsc.org The conformation of the piperidine ring, controlled by the bulky N-Boc group, directs the approach of the base and subsequent electrophile. rsc.org Other advanced methods for stereocontrolled piperidine synthesis include the aza-Prins cyclization to create trisubstituted piperidines core.ac.uk and syntheses starting from chiral building blocks like (R)-phenylglycinol to construct bicyclic lactams that are later converted to the desired piperidine. rsc.orgrsc.org
General Synthetic Routes for Piperidine Derivatives (e.g., cyclocondensation, catalyzed cyclization)
The 2-methylpiperidine core of the target molecule can be constructed through various foundational synthetic strategies that form the heterocyclic ring from acyclic precursors.
Cyclocondensation reactions build the ring by combining two or more components in a single step. A classic approach is the one-pot synthesis from primary amines and alkyl dihalides, often accelerated by microwave irradiation. organic-chemistry.org Another route involves the intramolecular condensation of amino-aldehydes or related species. nih.gov For example, 4-piperidones, which can be precursors to substituted piperidines, are prepared via intramolecular Claisen condensation followed by decarboxylation. youtube.com
Catalyzed cyclization reactions are among the most versatile and modern methods for piperidine synthesis. nih.gov
Hydrogenation of Pyridines: The reduction of substituted pyridines is arguably the most common method for accessing piperidines. nih.gov A wide range of catalysts, including platinum, rhodium, and iridium complexes, are used to hydrogenate the aromatic ring, often with high stereoselectivity, yielding cis-substituted piperidines. whiterose.ac.ukrsc.org
Metal-Catalyzed Cyclization of Alkenes/Alkynes: Palladium catalysts can mediate the cyclization of unsaturated amines. For example, the Wacker-type aerobic oxidative cyclization of alkenes provides a route to various N-heterocycles, including piperidines. organic-chemistry.org Gold catalysts have been used in tandem reactions, such as an acyloxy migration/intramolecular cycloaddition of enynyl esters, to create polyfunctional piperidines. nih.gov Rhodium catalysts are effective for the cycloisomerization of N-propargyl enamines to form fused piperidine systems. thieme-connect.com
Advanced Synthetic Transformations for Structural Elaboration
The 4-bromo substituent on the benzyl group of 1-(4-Bromobenzyl)-2-methylpiperidine serves as a versatile functional handle for further structural diversification. This allows for the creation of a library of analogues from a common intermediate.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with a variety of aryl or alkyl boronic acids or their esters. This reaction, catalyzed by a palladium(0) species, is a robust method for forming new carbon-carbon bonds, enabling the synthesis of biphenyl (B1667301) derivatives or the introduction of other carbon-based substituents. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to compounds with diarylamine or N-aryl-N-alkylamine moieties.
Carbonylation: The bromo group can be transformed into a carbonyl-containing functional group. Palladium-catalyzed carbonylation in the presence of an alcohol or an amine (under a carbon monoxide atmosphere) can convert the aryl bromide into an ester or an amide, respectively. This transformation has been demonstrated on complex scaffolds, such as the conversion of a bromo-substituted spiroindoline into a protected amino acid. nih.gov
These advanced transformations significantly expand the chemical space accessible from this compound, making it a valuable intermediate in discovery chemistry.
Spectroscopic and Spectrometric Characterization Techniques for 1 4 Bromobenzyl 2 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules like 1-(4-Bromobenzyl)-2-methylpiperidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
Proton NMR (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the 2-methylpiperidine (B94953) ring system.
The 1,4-disubstituted (para) aromatic ring typically displays a characteristic pattern. The two protons adjacent to the bromine atom are chemically equivalent, as are the two protons adjacent to the benzylic carbon, leading to a pair of doublets. The benzylic protons, located on the carbon connecting the aromatic ring to the piperidine (B6355638) nitrogen, are diastereotopic due to the adjacent chiral center at C2 of the piperidine ring. This results in distinct chemical shifts for these two protons, often appearing as a pair of doublets (an AB quartet).
The protons on the piperidine ring and the attached methyl group exhibit complex signals due to their various spatial arrangements and spin-spin coupling interactions. The methyl group at the C2 position typically appears as a doublet, coupled to the single proton at C2. The remaining piperidine ring protons resonate as a series of multiplets in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for this compound and Related Structures (Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data for the target compound is inferred from related structures.)
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic C-H (2H) | ~7.45 | d (doublet) | ~8.0 |
| Aromatic C-H (2H) | ~7.20 | d (doublet) | ~8.0 |
| Benzylic CH₂ (1H) | ~3.9 - 4.1 | d (doublet) | ~13.0 - 14.0 |
| Benzylic CH₂ (1H) | ~3.3 - 3.5 | d (doublet) | ~13.0 - 14.0 |
| Piperidine Ring Protons | ~1.5 - 3.0 | m (multiplet) | - |
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. In this compound, a distinct signal is expected for each unique carbon environment.
The aromatic ring of the 4-bromobenzyl group will show four signals: two for the protonated carbons and two for the quaternary carbons (one bonded to the bromine and one to the benzylic carbon). The carbon atom attached to the electronegative bromine atom (C-Br) is typically found at a chemical shift around 120 ppm. rsc.org The carbons of the piperidine ring will show five distinct signals, reflecting their different chemical environments. acs.org The benzylic carbon and the methyl carbon will also each produce a single, characteristic resonance.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is estimated based on known values for substituted piperidines and bromobenzyl moieties.)
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary, C-CH₂) | ~138 - 140 |
| Aromatic C-H | ~131 |
| Aromatic C-H | ~130 |
| Aromatic C (quaternary, C-Br) | ~120 |
| Benzylic CH₂ | ~62 |
| Piperidine C2 | ~58 - 60 |
| Piperidine C6 | ~54 |
| Piperidine C3, C4, C5 | ~24 - 35 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially for the complex piperidine ring system, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the C2 proton of the piperidine ring and the protons of the C2-methyl group, as well as with the C3 proton. It also helps to trace the connectivity of all protons around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the benzylic, methyl, and various piperidine ring CH/CH₂/CH₃ groups.
The use of these 2D techniques is standard practice for the complete structural elucidation of substituted piperidines. nih.govoptica.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and methyl group are observed in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹. vscht.cz
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring produce characteristic peaks in the 1400-1600 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected in the 1020-1250 cm⁻¹ range.
C-Br Stretching: The vibration of the carbon-bromine bond on the aromatic ring typically gives rise to an absorption in the fingerprint region, often below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 vscht.cz |
| C-H Stretch | Aliphatic (Piperidine, Methyl) | 3000 - 2850 libretexts.org |
| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 libretexts.org |
| C-N Stretch | Tertiary Amine | 1250 - 1020 |
| C-H "oop" | 1,4-Disubstituted Benzene | 900 - 675 libretexts.org |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "breathing" mode of the aromatic ring and the C-Br stretching vibration, which can sometimes be weak or obscured in the IR spectrum. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, mass spectrometry provides crucial information for its identification and characterization.
The nominal molecular weight of this compound is approximately 268.19 g/mol . A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a pair of peaks of nearly equal intensity for the molecular ion [M]+• and [M+2]+•. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, 79Br and 81Br, in a roughly 1:1 ratio. This distinctive isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.
A major fragmentation pathway would be the alpha-cleavage of the exocyclic C-N bond, leading to the formation of a stable 4-bromobenzyl radical and a 2-methylpiperidine cation at m/z 98. Subsequent fragmentation of the 2-methylpiperidine ion could also occur.
Another significant fragmentation pathway involves the cleavage of the benzylic C-N bond. This would result in the formation of the 4-bromobenzyl cation. This cation is resonance-stabilized and would produce a prominent pair of peaks at m/z 169 and 171. The loss of a bromine atom from this fragment would yield a tropylium-like ion at m/z 91.
A further fragmentation pathway can be initiated by the loss of the methyl group from the piperidine ring, followed by other cleavages. The table below outlines the predicted major fragments for this compound.
| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Predicted Fragmentation Pathway |
| [C13H18BrN]+• (Molecular Ion) | 267/269 | Ionization of the parent molecule | |
| [C7H6Br]+ | 169/171 | Cleavage of the benzylic C-N bond | |
| [C6H12N]+ | 98 | Alpha-cleavage of the exocyclic C-N bond | |
| [C7H7]+ | 91 | Loss of Br from the 4-bromobenzyl cation |
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. While specific HRMS data for this compound is not available in the provided search results, the expected exact mass can be calculated. For a related compound, 1-(2-bromobenzyl)-3-methylpiperidine, the exact mass is reported as 267.06226 Da. nih.gov This provides a close approximation for the expected exact mass of this compound.
The theoretical exact mass of this compound (C13H1879BrN) can be calculated and would be confirmed by HRMS analysis, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is critical for the definitive identification of the compound in complex mixtures or for confirming the success of a chemical synthesis. In research, HRMS data is a standard requirement for the publication of new chemical entities. For instance, in studies of other novel bromophenyl-containing heterocyclic compounds, HRMS has been used as a definitive characterization method.
The table below shows the calculated exact mass for the primary isotopic composition of this compound.
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C13H18BrN | 79Br | 267.06226 |
Computational and Theoretical Investigations of 1 4 Bromobenzyl 2 Methylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the properties of molecules. Had such studies been performed on 1-(4-Bromobenzyl)-2-methylpiperidine, they would likely employ the following techniques.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most favorable molecular structure. For this compound, a DFT study, likely using a common functional and basis set such as B3LYP/6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This foundational data is crucial for all other computational analyses. However, no published optimized geometry data for this specific molecule could be found.
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO/LUMO)
The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. A computational study would provide the energy values for these orbitals and visualize their distribution across the molecular structure. Specific HOMO/LUMO energy values and plots for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. chemrxiv.org The map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the electronegative bromine and nitrogen atoms as potential sites for interaction. No specific MEP analysis for this compound has been published.
Conformational Analysis and Energy Landscapes
Molecules with flexible single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves systematically studying these different arrangements to identify the most stable (lowest energy) conformers. nih.gov This process generates an energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.gov Identifying the global minimum and other low-energy conformers is essential for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules. A detailed conformational analysis and energy landscape for this compound is not currently available.
Predictive Modeling of Spectroscopic Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For example, DFT calculations can predict the ¹H and ¹³C NMR spectra, which can then be compared with experimentally obtained data to validate the structure of a synthesized compound. A search of the literature did not yield any studies containing predicted spectroscopic data for this compound.
Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl 2 Methylpiperidine Analogues
Systematic Modification of the N-Benzyl Moiety
The N-benzyl group plays a crucial role in molecular recognition, often engaging in π-π and cation-π interactions with biological targets. researchgate.net Its substitution pattern significantly modulates the electronic and steric properties of the entire molecule.
The presence and position of halogen atoms on the N-benzyl ring can profoundly affect a compound's activity. The 4-bromo substitution on the parent compound already establishes a specific electronic and lipophilic character. Further modifications to this halogenation pattern can fine-tune these properties.
Halogen atoms influence activity through a combination of steric and electronic effects (the field/inductive effect and the resonance effect). Their size increases from fluorine to iodine, as does their lipophilicity, while their electronegativity decreases. This can alter binding affinity, metabolic stability, and membrane permeability. For instance, in other heterocyclic series, the introduction of different halogens or multiple halogen atoms has been a key strategy to modulate potency. nih.gov Copper-catalyzed halogenation methods can be employed to regioselectively synthesize a variety of halogenated analogues for SAR studies. mdpi.com
The position of the halogen is also critical. A switch from a para to a meta or ortho position changes the molecule's electronic distribution and shape, which can lead to different interactions with a target protein.
Table 1: Predicted Influence of Halogen Substitutions on the N-Benzyl Moiety
| Substitution Pattern | Expected Electronic Effect | Potential Impact on Activity |
|---|---|---|
| Single Halogen (F, Cl, Br, I) at para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates lipophilicity and binding interactions; potency can vary with halogen identity. |
| Single Halogen (F, Cl, Br, I) at meta | Primarily electron-withdrawing (inductive) | Alters electronic vector and may disrupt or form new interactions compared to para. |
| Single Halogen (F, Cl, Br, I) at ortho | Electron-withdrawing (inductive), steric hindrance | Steric bulk may force a change in the conformation of the benzyl (B1604629) ring relative to the piperidine (B6355638), potentially altering binding mode. |
Aromatic rings are fundamental in drug design due to their ability to engage in various non-covalent interactions, including π-stacking, hydrophobic interactions, and hydrogen bonding. jocpr.com The rigid, planar structure of the benzyl ring in 1-(4-bromobenzyl)-2-methylpiperidine provides a stable scaffold for such interactions. jocpr.com Increasing the number of aromatic rings in a molecule generally leads to decreased aqueous solubility and increased protein binding.
The introduction of different substituents onto the aromatic ring can fine-tune these interactions:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, potentially strengthening cation-π interactions with positively charged residues in a protein binding pocket. However, strongly electron-releasing groups can sometimes lead to undesired reactions or metabolic instability. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, which can be favorable for interactions with electron-rich aromatic amino acid residues like tryptophan. In some chemical reactions, EWGs have been shown to increase reaction rates compared to unsubstituted or EDG-substituted rings. umd.edu
Hydrogen Bond Donors/Acceptors: Substituents like hydroxyl (-OH) or amino (-NH₂) can form specific, directional hydrogen bonds with a target, often significantly enhancing binding affinity and selectivity. Aromatic rings themselves can also act as weak hydrogen bond acceptors. jocpr.com
Table 2: Effects of Representative Aromatic Ring Substituents
| Substituent (Position) | Type | Potential Effect on Molecular Interactions |
|---|---|---|
| 4-Methoxy (-OCH₃) | EDG | Enhances cation-π interactions; potential H-bond acceptor. |
| 4-Methyl (-CH₃) | EDG | Increases lipophilicity; enhances hydrophobic interactions. |
| 4-Nitro (-NO₂) | EWG | Favors interactions with electron-rich residues; potential H-bond acceptor. |
| 4-Cyano (-CN) | EWG | Strong dipole moment; can act as a hydrogen bond acceptor. |
| 4-Trifluoromethyl (-CF₃) | EWG | Increases lipophilicity; can engage in specific fluorine interactions. |
Stereochemical Aspects and Positional Isomerism on the Piperidine Ring
The piperidine ring's three-dimensional structure is a key determinant of a molecule's biological activity. Both the stereochemistry of existing substituents and the position of those substituents are critical factors. acs.org
The methyl group at the C2 position of the piperidine ring is a stereocenter, meaning this compound exists as two enantiomers: (R)-1-(4-bromobenzyl)-2-methylpiperidine and (S)-1-(4-bromobenzyl)-2-methylpiperidine. Biological systems are chiral, and it is common for one enantiomer to have significantly higher activity than the other.
The stereochemistry at the 2-position dictates the spatial orientation of the methyl group. This orientation can:
Influence Binding Conformation: One enantiomer may fit more favorably into a binding pocket than the other, maximizing beneficial interactions and minimizing steric clashes.
Induce a Preferred Conformation: The steric bulk of the methyl group adjacent to the nitrogen atom can influence the conformational equilibrium of the piperidine ring and restrict the rotation around the N-benzyl bond.
Affect Metabolic Stability: Enzymes responsible for metabolism are also chiral and may preferentially metabolize one enantiomer over the other.
In studies of related piperidine compounds, controlling the stereochemistry has been shown to be essential for achieving the desired biological effect. acs.org For example, in a different class of piperidines, the (3R,4R)-isomer was found to be a more potent antagonist than the (3S,4S)-isomer, highlighting the importance of absolute stereochemistry. nih.gov
Moving the methyl group from the C2 position to the C3 or C4 position would create positional isomers with distinct chemical and biological properties. Research on substituted piperidines has shown that the location of even a simple methyl group can drastically alter a molecule's properties. umd.edu
2-Methylpiperidine (B94953) Analogue: The methyl group is adjacent to the nitrogen atom, creating significant steric hindrance that can affect the accessibility of the nitrogen lone pair and the orientation of the N-benzyl group. umd.edu
3-Methylpiperidine Analogue: Placing the methyl group at the C3 position reduces the steric clash around the nitrogen. This change in shape and vector for the substituent can lead to interactions with different regions of a binding site. In some opioid receptor modulators, the introduction of a trans-3-methyl group converted an agonist into a pure antagonist. nih.gov
4-Methylpiperidine Analogue: A C4-substituent points directly into the solvent or a specific sub-pocket of the binding site without sterically hindering the N-benzyl group. This position is often modified to tune properties like solubility or to probe for additional binding interactions.
Rhodium-catalyzed C-H functionalization techniques have been developed to allow for the site-selective synthesis of analogues with substituents at the C2, C3, or C4 positions, enabling a systematic exploration of positional isomerism. nih.gov
Linker Variations and Their Contribution to Molecular Recognition
The methylene (B1212753) bridge (-CH₂-) connecting the piperidine nitrogen to the benzyl ring is a simple, flexible linker. Altering this linker's length, rigidity, or chemical nature can have a significant impact on binding affinity and selectivity by changing the distance and relative orientation between the two key pharmacophoric groups. In SAR studies of other molecular scaffolds, the nature of the linking group has been shown to be critical for activity, with linkers like -CH₂- or -CONH- being more effective than -CO- or -COCH₂- in certain contexts. nih.gov This suggests that the proper positioning of the terminal aromatic ring is crucial for target binding. nih.gov
Possible modifications to the linker include:
Homologation: Increasing the linker length (e.g., to ethylene, -CH₂CH₂-) would place the benzyl ring further from the piperidine core, allowing it to access different regions of a binding site.
Introduction of Rigidity: Replacing the flexible methylene group with a more rigid unit, such as a double bond (vinylene) or incorporating it into a small ring, would reduce the number of available conformations. This can lock the molecule into a more bioactive conformation, potentially increasing affinity, but it also risks locking it into an inactive one.
Heteroatom Incorporation: Introducing a heteroatom, such as oxygen (ether linkage) or nitrogen (amine linkage), would alter the linker's electronic properties, flexibility, and hydrogen-bonding capacity, creating new opportunities for interaction with the target.
Table 4: Potential Linker Modifications and Their SAR Implications
| Linker Variation | Example | Potential Contribution to Molecular Recognition |
|---|---|---|
| Increased Length | -CH₂-CH₂- | Alters the distance and vector between the piperidine and benzyl moieties. |
| Increased Rigidity | -CH=CH- (vinyl) | Restricts conformational freedom, potentially pre-organizing the molecule for optimal binding. |
| Heteroatom Inclusion | -O-CH₂- (ether) | Introduces a potential hydrogen bond acceptor and alters linker geometry. |
Computational Approaches to SAR Elucidation
Computational methods have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective ways to understand the structure-activity relationships (SAR) of novel chemical entities. In the context of this compound and its analogues, computational studies are crucial for elucidating the molecular features that govern their biological activity. These in silico techniques allow researchers to model, predict, and analyze the interactions between small molecules and their biological targets at an atomic level. By leveraging computational power, scientists can prioritize the synthesis of more potent and selective compounds, thereby accelerating the lead optimization process. The primary computational approaches employed in the SAR exploration of piperidine derivatives include molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore development coupled with virtual screening.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. science.gov This method is instrumental in understanding the SAR of this compound analogues by visualizing their binding modes within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to rank them based on their predicted binding affinity.
In studies of piperidine-based compounds, molecular docking has been successfully used to identify key interactions that are crucial for biological activity. nih.govrsc.org For instance, docking studies on a series of piperidine derivatives targeting the sigma 1 (σ1) receptor revealed the importance of specific amino acid residues in the binding pocket. nih.gov The simulations can highlight hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the receptor, providing a rational basis for the observed activity of different analogues. oncotarget.com
For example, the docking of a potent piperidine derivative into the σ1 receptor showed that the benzyl moiety fits into a specific hydrophobic pocket, while the piperidine ring forms critical interactions with surrounding residues. nih.gov Modifications to the benzyl or piperidine scaffold can be modeled to predict their effect on binding. In one study, replacing a 4-hydroxylphenyl moiety was found to be generally detrimental to the affinity for both σ1 and σ2 receptors. nih.gov
The results from molecular docking are often presented in terms of a docking score, which is an estimation of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. These scores, combined with an analysis of the binding pose, allow researchers to prioritize which analogues to synthesize and test experimentally.
Table 1: Example of Molecular Docking Results for Piperidine Analogues
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analogue A | Sigma 1 Receptor | -9.8 | Tyr103, Glu172, Trp164 |
| Analogue B | Sigma 1 Receptor | -8.5 | Tyr103, Leu105 |
| Analogue C | Sigma 2 Receptor | -7.2 | Asp56, Trp62 |
Molecular dynamics (MD) simulations can further refine the results of molecular docking. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For the analogues of this compound, QSAR models can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities (e.g., IC50 or EC50 values) is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net For instance, a study on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) to select the most relevant 2D and 3D autocorrelation descriptors, which were then used to build an MLR model. nih.gov The resulting model showed a good correlation between the predicted and experimental IC50 values. nih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov A robust QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that a high positive charge on a particular atom or a specific range for the molecular volume is beneficial for activity.
Table 2: Example of a QSAR Model for Piperidine Analogues
| Model Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Measures the goodness of fit of the model. |
| Q² (Cross-validated R²) | 0.78 | Measures the predictive power of the model. |
| Key Descriptor 1 | LogP | Positive correlation with activity. |
| Key Descriptor 2 | Dipole Moment | Negative correlation with activity. |
Pharmacophore Development and Virtual Screening
A pharmacophore is a 3D arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. For the analogues of this compound, a pharmacophore model can be developed based on the structures of the most active compounds.
Once a pharmacophore model is created, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process is known as virtual screening. nih.govnih.gov Virtual screening can identify compounds with diverse chemical scaffolds that are predicted to be active, thus facilitating the discovery of new lead compounds. nih.gov
In a study on dibenzofuran (B1670420) derivatives, a pharmacophore model was generated that highlighted the importance of one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features for binding to the target protein. researchgate.net Such a model can guide the design of new this compound analogues by ensuring that the designed molecules possess the key pharmacophoric features required for activity.
The hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for experimental testing. This integrated computational approach of pharmacophore modeling, virtual screening, and molecular docking is a powerful strategy for accelerating the discovery of novel and potent bioactive molecules.
Academic Applications and Future Research Directions for 1 4 Bromobenzyl 2 Methylpiperidine and Its Derivatives
Development of Chemical Probes for Receptor Binding Studies
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. youtube.com High-quality probes are characterized by high potency (typically with an in vitro IC50 or Kd <100 nM), proven selectivity against related targets, and demonstrated activity in a cellular context. nih.gov The structure of 1-(4-bromobenzyl)-2-methylpiperidine is well-suited for development into chemical probes for several reasons.
The piperidine (B6355638) core is a common feature in ligands for numerous receptors, including G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atom can act as a protonatable center, forming key ionic interactions in a receptor binding pocket. acs.org The 2-methyl group introduces a chiral center, which can be used to achieve stereospecific binding and improve selectivity.
The 4-bromo substituent on the benzyl (B1604629) ring is particularly advantageous for probe development. Bromine's presence on an aromatic ring makes it a versatile anchor for late-stage functionalization. For instance, it can be readily converted or displaced to attach reporter tags such as fluorophores, biotin, or photo-reactive groups for photoaffinity labeling experiments, which are used to covalently link a probe to its target protein for identification. nih.gov Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The development of brominated compounds has been explored as a strategy to enhance the chemical diversity of natural product extracts, leading to the discovery of new bioactive molecules. researchgate.net
Research into related benzylpiperidine structures has shown high affinity for various receptors. For example, certain N-benzylpiperidine derivatives show high affinity for sigma receptors (σR), which are implicated in a range of neurological disorders. nih.gov By modifying the this compound scaffold, it is conceivable to develop potent and selective probes to investigate the biology of these and other important receptor systems.
Table 1: Receptor Binding Affinities of Selected N-Aralkyl Piperidine Derivatives This table illustrates how modifications to the N-aralkyl substituent of piperidine-based ligands can influence binding affinity at different receptors, providing a rationale for exploring derivatives of this compound as potential receptor probes.
| Compound Class | N-Substituent | Target Receptor | Binding Affinity (Kᵢ) |
| Piperidinyl Benzilates nih.gov | Benzyl | Muscarinic Acetylcholine | 0.2 nM |
| Piperidinyl Benzilates nih.gov | p-Fluorobenzyl | Muscarinic Acetylcholine | 3.0 nM |
| Pyridine (B92270) Derivatives nih.gov | 1-Benzylpiperidine | Sigma-1 (σ₁) | 29.2 nM |
| Pyridine Derivatives nih.gov | (1-Benzylpiperidine)ethylamino | Sigma-1 (σ₁) | 7.57 nM |
| Pyridine Derivatives nih.gov | (1-Benzylpiperidine)propylamino | Sigma-1 (σ₁) | 2.97 nM |
Scaffold Exploration for Novel Chemical Entities
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The piperidine ring is a classic example of such a scaffold, appearing in a vast number of approved drugs and natural products with diverse biological activities, including anticancer, antidepressant, and anti-inflammatory properties. ajchem-a.comnih.gov
The this compound structure represents a promising starting point for scaffold exploration to generate novel chemical entities. Its core utility lies in the ability to serve as a template for creating large libraries of analogues through systematic chemical modification. The most significant feature for this purpose is the bromine atom on the phenyl ring. This position is ideal for diversification using a variety of robust and high-throughput palladium-catalyzed cross-coupling reactions. For instance:
Suzuki-Miyaura coupling can introduce a wide range of aryl and heteroaryl groups. sciforum.net
Sonogashira coupling can be used to install alkyne functionalities.
Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing diverse amine substituents.
Heck coupling can be used to append various alkenes.
This modular approach allows chemists to rapidly generate a multitude of derivatives where the 4-position of the benzyl ring is decorated with different chemical groups, altering the steric, electronic, and physicochemical properties of the molecule. Combined with the inherent chirality and 3D nature of the 2-methylpiperidine (B94953) core, this strategy enables a thorough exploration of the chemical space around the scaffold to identify compounds with optimal activity and selectivity for a given biological target. Studies on related piperidine structures have demonstrated that such modifications can lead to potent compounds against targets like Trypanosoma cruzi and various cancer cell lines. dndi.orgrsc.org The piperazine (B1678402) ring, a close relative of piperidine, has also been extensively used as a privileged scaffold to modulate pharmacokinetic and pharmacodynamic properties in drug discovery. nih.gov
Mechanistic Investigations of Molecular Interactions
Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. For this compound and its derivatives, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for these mechanistic investigations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a derivative of this compound, a docking study could reveal:
The protonated piperidine nitrogen forming a salt bridge or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.gov
The benzyl ring engaging in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
The 2-methyl group fitting into a specific hydrophobic sub-pocket, potentially conferring selectivity for one receptor subtype over another.
The bromine atom participating in halogen bonding with an electron-rich atom (like oxygen or sulfur) on the protein backbone or a side chain.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the flexibility of both the ligand and the protein, revealing how they adapt to each other and the persistence of key interactions. Such studies have been successfully applied to N-benzyl-piperidine derivatives to calculate binding free energies and rationalize their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.gov For instance, a study on N-benzyl-piperidine inhibitors of cholinesterases used MD simulations to confirm that the most potent compound formed stable interactions with key residues in the active sites of both enzymes. nih.gov Similar in silico studies of piperazine analogs targeting thymidine (B127349) phosphorylase have also correlated well with experimental inhibitory activity. nih.gov
Table 2: Predicted Binding Free Energy of N-benzyl-piperidine Derivatives This data from a study on cholinesterase inhibitors illustrates how computational methods can predict the binding affinity of piperidine derivatives, guiding the selection of candidates for synthesis and testing. nih.gov
| Derivative | Target Enzyme | Binding Free Energy (kcal/mol) |
| 4a | Acetylcholinesterase (AChE) | -36.69 ± 4.47 |
| 4a | Butyrylcholinesterase (BuChE) | -32.23 ± 3.99 |
Lower binding free energy suggests a more stable and favorable interaction.
Advanced Synthetic Methodologies for Derivatives with Enhanced Features
The future development of drugs based on the this compound scaffold relies on the availability of efficient and versatile synthetic methods. Research in this area focuses on both the construction of the core piperidine ring and the late-stage functionalization to create derivatives with enhanced features like increased potency, improved selectivity, or better pharmacokinetic profiles.
Core Synthesis: Modern organic synthesis offers numerous routes to substituted piperidines. These include the hydrogenation of corresponding pyridine precursors, various intramolecular cyclization strategies (such as reductive amination or aza-Michael reactions), and novel palladium-catalyzed annulation methods that can provide rapid access to highly functionalized piperidine rings with excellent stereocontrol. nih.govnih.govtandfonline.com
Derivative Synthesis via Cross-Coupling: The most powerful strategy for generating derivatives of this compound involves leveraging the reactivity of the aryl bromide. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry and provide reliable methods to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov
A general synthetic scheme would involve coupling this compound with a diverse set of reaction partners:
With Boronic Acids (Suzuki-Miyaura Reaction): Reacting with various aryl- or heteroaryl-boronic acids (R-B(OH)₂) would yield bi-aryl derivatives, allowing for the exploration of extended hydrophobic or polar interactions within the target's binding site.
With Alkynes (Sonogashira Reaction): Coupling with terminal alkynes (R-C≡CH) introduces linear, rigid linkers, which can be used to probe deep, narrow pockets in a receptor.
With Amines (Buchwald-Hartwig Amination): Reaction with a wide range of primary or secondary amines (R¹R²NH) would generate derivatives with new basic or hydrogen-bonding groups, which can significantly alter solubility and receptor affinity.
One-pot procedures that combine multiple steps, such as a Suzuki-Miyaura coupling followed by hydrogenation of the piperidine precursor ring, have been developed to increase synthetic efficiency. nih.gov These advanced methodologies empower chemists to systematically and rapidly produce libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(4-Bromobenzyl)-2-methylpiperidine, and how can alkylation reaction conditions be optimized to improve yield?
- The steric hindrance from the 2-methyl group on the piperidine ring often complicates benzylation. Optimizing reaction parameters such as base strength (e.g., using KCO instead of weaker bases), solvent polarity (anhydrous DMF or acetonitrile), and temperature (80–110°C) can enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how can residual solvent signals be mitigated during analysis?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies regioselective benzylation. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the piperidine and benzyl moieties. Residual solvents (e.g., DMF) can be removed via lyophilization or identified using deuterated solvent blanks in NMR analysis .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s neuropharmacological activity?
- Radioligand binding assays (e.g., σ-1 or σ-2 receptor binding) and functional assays (calcium flux or cAMP modulation) are suitable for screening. Comparative analysis with structurally similar compounds, such as 1-(4-Bromobenzoyl)-4-methylpiperidine, helps establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted binding affinities and experimental IC values for this compound derivatives?
- Molecular dynamics simulations (e.g., using AMBER or GROMACS) refine docking poses by accounting for protein flexibility. Free-energy perturbation (FEP) calculations quantify thermodynamic contributions of substituents like the 4-bromo group. Experimental validation via isothermal titration calorimetry (ITC) resolves enthalpy-entropy compensation effects .
Q. What strategies improve the metabolic stability of this compound derivatives without compromising target engagement?
- Introducing electron-withdrawing groups (e.g., -CF) at the benzyl para position reduces cytochrome P450-mediated oxidation. Methylation of the piperidine nitrogen or replacing the 2-methyl group with a trifluoromethyl moiety enhances steric shielding while maintaining lipophilicity. In vitro microsomal stability assays (e.g., human liver microsomes) guide iterative optimization .
Q. How can chromatographic techniques separate diastereomers formed during the synthesis of this compound analogs?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) using CO-methanol mobile phases resolves enantiomers. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation efficiency. Fraction purity is validated via melting point analysis and circular dichroism (CD) .
Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how does solvent selection influence crystal packing?
- The compound’s flexibility often leads to poor crystal lattice formation. Slow vapor diffusion with ethyl acetate/hexane mixtures promotes ordered packing. Cryocrystallography (100 K) minimizes thermal motion artifacts. Halogen bonding between bromine and solvent (e.g., DMSO) can stabilize specific conformations .
Methodological Considerations
Q. How should researchers address contradictory data between in silico ADMET predictions and experimental pharmacokinetic profiles for this compound?
- Cross-validate computational models (e.g., SwissADME, pkCSM) with in vitro assays:
- Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
- Caco-2 cell monolayers for active transport.
- Plasma protein binding (ultrafiltration) to refine volume of distribution estimates.
Discrepancies often arise from underestimating transporter-mediated efflux or tissue-specific metabolism .
Q. What synthetic routes enable late-stage functionalization of the 2-methylpiperidine core for SAR studies?
- Buchwald-Hartwig amination introduces aryl groups at the 4-position post-synthesis. Photoredox catalysis (e.g., Ir(ppy)) enables C–H functionalization of the benzyl ring. Click chemistry (CuAAC) with azide-bearing fragments diversifies the piperidine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
